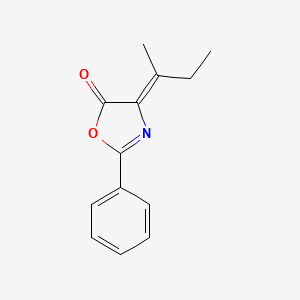
(Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a butan-2-ylidene group and a phenyl group attached to the oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of appropriate aldehydes and ketones with amino acids or their derivatives. One common method is the reaction of 2-phenyl-2-oxazoline with butan-2-one under acidic or basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound for various applications.
化学反应分析
Types of Reactions
(Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic compounds.
Substitution: The phenyl and butan-2-ylidene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxazole derivatives with modified functional groups. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications in research and industry.
科学研究应用
(Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(E)-2-(2-(Butan-2-ylidene)hydrazinyl)-5-phenylthiazole: This compound has a similar structure but contains a thiazole ring instead of an oxazole ring.
3-[3-(Hydroxyimino)butan-2-ylidene]hydrazinylidene}methyl]phenol: This Schiff base has a similar butan-2-ylidene group and is used in coordination chemistry.
Uniqueness
(Z)-4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific combination of functional groups and the presence of the oxazole ring. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
(4Z)-4-butan-2-ylidene-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H13NO2/c1-3-9(2)11-13(15)16-12(14-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b11-9- |
InChI 键 |
SUOLWWYAEIYNRG-LUAWRHEFSA-N |
手性 SMILES |
CC/C(=C\1/C(=O)OC(=N1)C2=CC=CC=C2)/C |
规范 SMILES |
CCC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
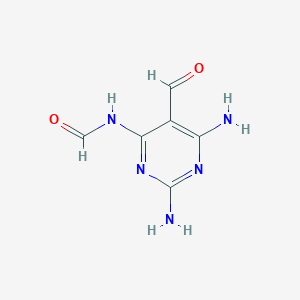
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)


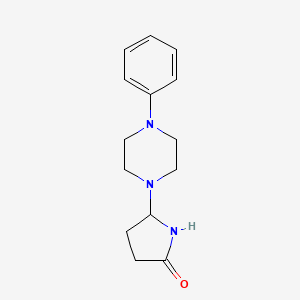
![2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide](/img/structure/B12898580.png)
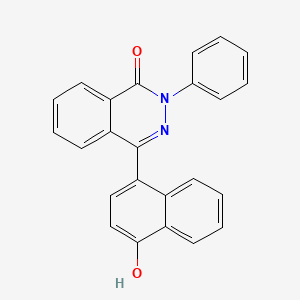
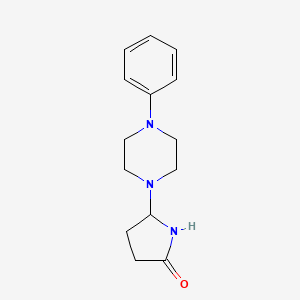
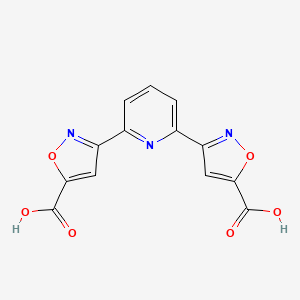
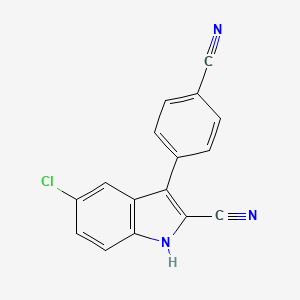

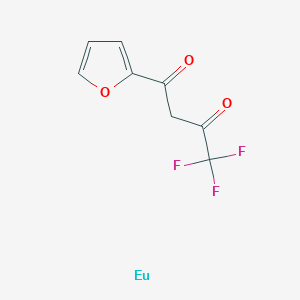
![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
